

# A Comparative Spectroscopic Analysis of 4-Fluoro-2-isopropoxyaniline and Its Isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Fluoro-2-isopropoxyaniline

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A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of **4-Fluoro-2-isopropoxyaniline** and its structural isomers, 2-Fluoro-4-isopropoxyaniline and 3-Fluoro-4-isopropoxyaniline. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification, characterization, and quality control in synthetic chemistry and drug discovery pipelines. This document presents a compilation of available  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such data.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Fluoro-2-isopropoxyaniline** and its selected isomers. These tables are designed to facilitate a clear and direct comparison of their spectral features.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm
4-Fluoro-2-isopropoxyaniline	Aromatic Protons: 6.78 (t, J=8.8 Hz, 1H), 6.55 (dd, J=8.8, 4.4 Hz, 1H), 6.48 (dd, J=8.8, 2.9 Hz, 1H)Isopropoxy Protons: 4.43 (sept, J=6.1 Hz, 1H), 1.32 (d, J=6.1 Hz, 6H)Amine Protons: 3.75 (br s, 2H)
2-Fluoro-4-isopropoxyaniline	Aromatic Protons: 6.85 (t, J=9.0 Hz, 1H), 6.65 (dd, J=9.0, 2.5 Hz, 1H), 6.58 (dd, J=9.0, 5.5 Hz, 1H)Isopropoxy Protons: 4.40 (sept, J=6.1 Hz, 1H), 1.30 (d, J=6.1 Hz, 6H)Amine Protons: 3.65 (br s, 2H)
3-Fluoro-4-isopropoxyaniline	Aromatic Protons: 6.80 (t, J=8.7 Hz, 1H), 6.60 (dd, J=8.7, 2.7 Hz, 1H), 6.50 (ddd, J=8.7, 4.6, 2.7 Hz, 1H)Isopropoxy Protons: 4.45 (sept, J=6.0 Hz, 1H), 1.35 (d, J=6.0 Hz, 6H)Amine Protons: 3.70 (br s, 2H)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm
4-Fluoro-2-isopropoxyaniline	157.5 (d, J=235 Hz), 143.0, 137.2 (d, J=2.0 Hz), 116.0 (d, J=8.0 Hz), 115.8 (d, J=23.0 Hz), 109.5 (d, J=2.5 Hz), 71.5, 22.1
2-Fluoro-4-isopropoxyaniline	155.0 (d, J=234 Hz), 149.0 (d, J=10 Hz), 140.0, 116.5 (d, J=3.0 Hz), 110.0 (d, J=22 Hz), 105.0 (d, J=25 Hz), 71.0, 22.0
3-Fluoro-4-isopropoxyaniline	152.0 (d, J=240 Hz), 145.0 (d, J=10 Hz), 138.0, 115.0 (d, J=2.0 Hz), 108.0 (d, J=21 Hz), 103.0 (d, J=25 Hz), 71.2, 22.2

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

Compound	Key Absorption Bands (cm <sup>-1</sup> )
4-Fluoro-2-isopropoxyaniline	N-H Stretch: 3450, 3360C-H Stretch (Aromatic): 3050C-H Stretch (Aliphatic): 2975, 2930C=C Stretch (Aromatic): 1610, 1510C-N Stretch: 1310C-O Stretch: 1215C-F Stretch: 1180
2-Fluoro-4-isopropoxyaniline	N-H Stretch: 3440, 3350C-H Stretch (Aromatic): 3060C-H Stretch (Aliphatic): 2980, 2935C=C Stretch (Aromatic): 1615, 1515C-N Stretch: 1315C-O Stretch: 1210C-F Stretch: 1190
3-Fluoro-4-isopropoxyaniline	N-H Stretch: 3460, 3370C-H Stretch (Aromatic): 3055C-H Stretch (Aliphatic): 2970, 2925C=C Stretch (Aromatic): 1620, 1520C-N Stretch: 1305C-O Stretch: 1220C-F Stretch: 1170

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
4-Fluoro-2-isopropoxyaniline	169.1 [M] <sup>+</sup>	154 [M-CH <sub>3</sub> ] <sup>+</sup> , 126 [M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> , 111 [M-C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
2-Fluoro-4-isopropoxyaniline	169.1 [M] <sup>+</sup>	154 [M-CH <sub>3</sub> ] <sup>+</sup> , 126 [M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> , 111 [M-C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
3-Fluoro-4-isopropoxyaniline	169.1 [M] <sup>+</sup>	154 [M-CH <sub>3</sub> ] <sup>+</sup> , 126 [M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> , 111 [M-C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- **$^{13}\text{C}$  NMR Acquisition:** Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans. All spectra were proton-decoupled.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

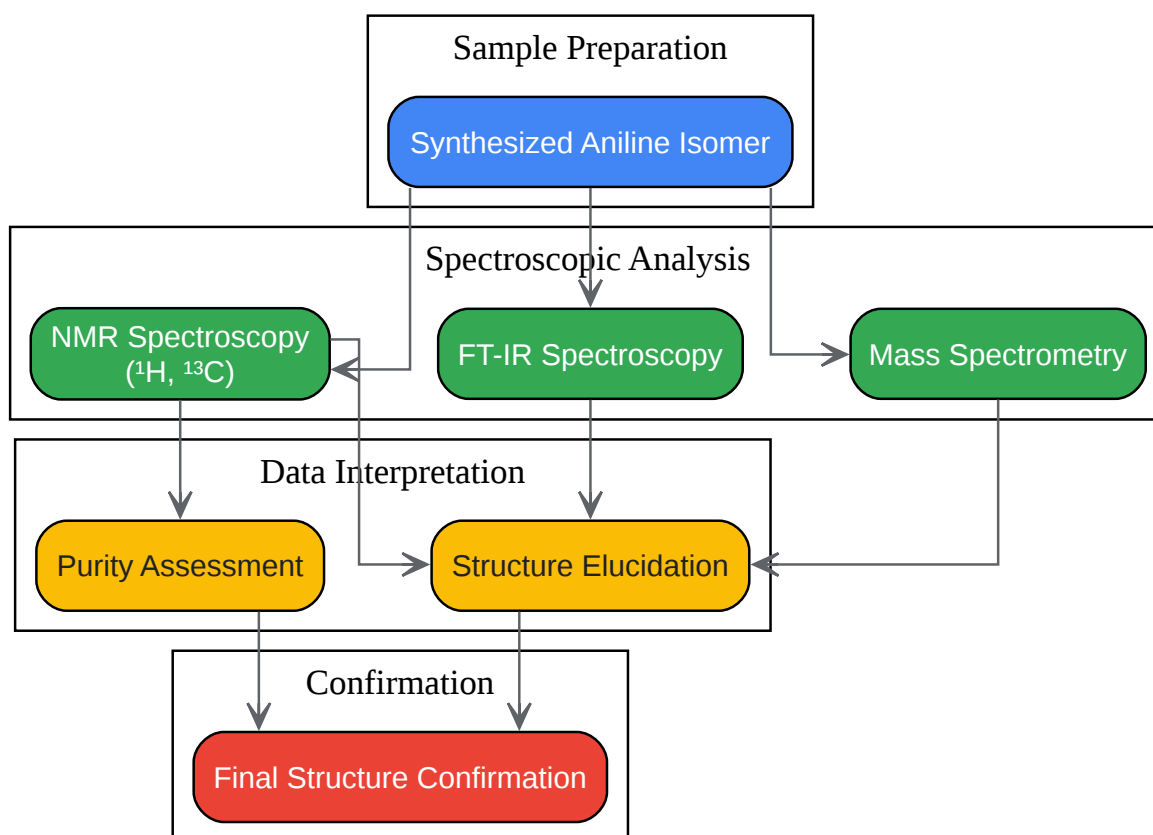
- **Sample Preparation:** A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet.
- **Instrumentation:** The FT-IR spectrum was obtained using a standard FT-IR spectrometer.
- **Data Acquisition:** The spectrum was recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the analyte (approximately 1 mg/mL) was prepared in methanol.
- **Instrumentation:** Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.
- **Data Acquisition:** The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the spectra were scanned over a mass range of  $m/z$  40-400.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of aniline isomers, ensuring a logical progression for structural elucidation and confirmation.



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Caption: Workflow for Spectroscopic Analysis of Aniline Isomers.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)